molecular formula C15H24ClNO B15123679 [R-(R*,R*)]-gamma-Chloro-gamma-ethyl-3-methoxy-N,N,beta-trimethylbenzenepropanamine

[R-(R*,R*)]-gamma-Chloro-gamma-ethyl-3-methoxy-N,N,beta-trimethylbenzenepropanamine

Cat. No.: B15123679
M. Wt: 269.81 g/mol
InChI Key: KXTHRVYRUUTHJB-UHFFFAOYSA-N
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Description

[R-(R*,R*)]-gamma-Chloro-gamma-ethyl-3-methoxy-N,N,beta-trimethylbenzenepropanamine is a complex organic compound with a unique structure that includes a chloro group, an ethyl group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [R-(R*,R*)]-gamma-Chloro-gamma-ethyl-3-methoxy-N,N,beta-trimethylbenzenepropanamine typically involves multiple steps, starting with the preparation of the benzene ring and the subsequent addition of functional groups. One common method involves the use of Grignard reagents, which are organomagnesium compounds that facilitate the formation of carbon-carbon bonds . The reaction conditions often require anhydrous environments and inert atmospheres to prevent the degradation of sensitive intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the risk of contamination. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[R-(R*,R*)]-gamma-Chloro-gamma-ethyl-3-methoxy-N,N,beta-trimethylbenzenepropanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products depending on the reaction conditions.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium hydroxide, ammonia

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[R-(R*,R*)]-gamma-Chloro-gamma-ethyl-3-methoxy-N,N,beta-trimethylbenzenepropanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [R-(R*,R*)]-gamma-Chloro-gamma-ethyl-3-methoxy-N,N,beta-trimethylbenzenepropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [R-(R*,R*)]-gamma-Chloro-gamma-ethyl-3-methoxy-N,N,beta-trimethylbenzenepropanamine include other benzene derivatives with different functional groups, such as:

    Benzenepropanamine derivatives: Compounds with variations in the substituents on the benzene ring.

    Methoxybenzene derivatives: Compounds with different alkyl or halogen groups attached to the methoxybenzene core.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

IUPAC Name

3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine

InChI

InChI=1S/C15H24ClNO/c1-6-15(16,12(2)11-17(3)4)13-8-7-9-14(10-13)18-5/h7-10,12H,6,11H2,1-5H3

InChI Key

KXTHRVYRUUTHJB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)Cl

Origin of Product

United States

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